

# Agerafenib kinase selectivity profile and binding affinity

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An In-depth Technical Guide to the Kinase Selectivity Profile and Binding Affinity of Agerafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile and binding affinity of **Agerafenib** (also known as CEP-32496 or RXDX-105). **Agerafenib** is an orally available, potent inhibitor of the BRAF serine/threonine protein kinase, with a particular focus on the mutated BRAF(V600E) form.[1][2][3] This document details its binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

## **Agerafenib Kinase Selectivity Profile**

**Agerafenib** is a multi-kinase inhibitor that demonstrates high affinity for both the wild-type and V600E mutant forms of BRAF, as well as c-Raf.[4] It also shows potent activity against a select number of other kinases, including Abl-1, c-Kit, RET, PDGFRβ, and VEGFR2.[4][5] Notably, it has insignificant affinity for other kinases in the MAPK pathway, such as MEK-1, MEK-2, ERK-1, and ERK-2.[4]

## **Binding Affinity Data**

The following table summarizes the quantitative binding affinity (Kd) and inhibitory concentrations (IC50) of **Agerafenib** against various kinases and in cellular assays.

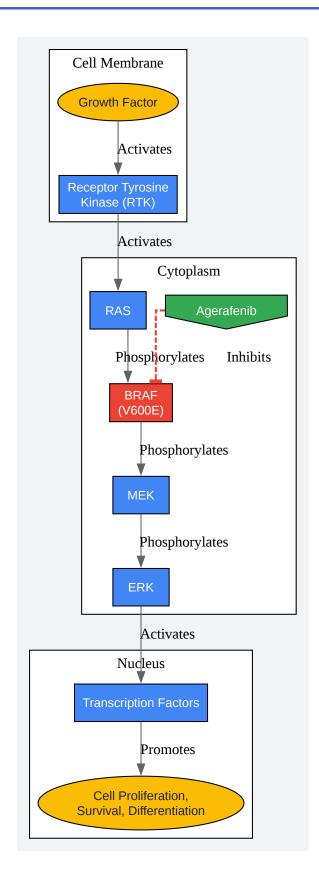


| Target/Assay                     | Parameter | Value (nM)          |
|----------------------------------|-----------|---------------------|
| BRAF(V600E)                      | Kd        | 14[4][6]            |
| BRAF(WT)                         | Kd        | 36[4]               |
| c-Raf                            | Kd        | 39[4]               |
| Abl-1                            | -         | Potent Inhibitor[4] |
| c-Kit                            | -         | Potent Inhibitor[4] |
| RET                              | IC50      | 0.33[5]             |
| PDGFRβ                           | -         | Potent Inhibitor[4] |
| VEGFR2                           | IC50      | 257[5]              |
| VEGFR1                           | IC50      | 140[5]              |
| pMEK Inhibition (A375 cells)     | IC50      | 78[4]               |
| pMEK Inhibition (Colo-205 cells) | IC50      | 60[4]               |
| A375 Cell Proliferation          | EC50      | 78[4]               |

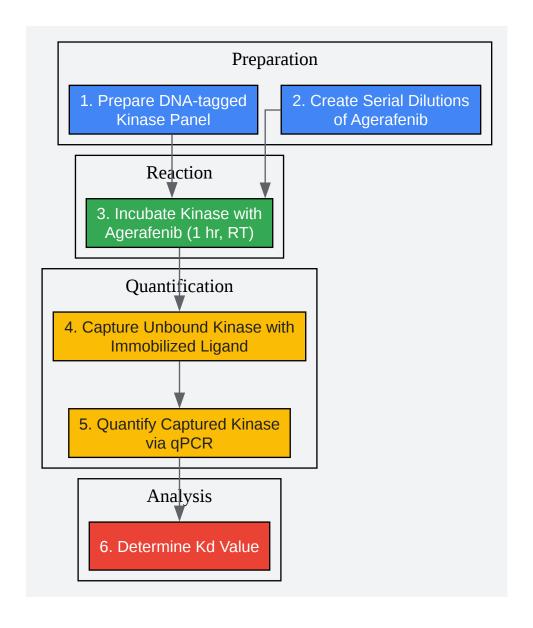
## **Key Signaling Pathway: RAF/MEK/ERK**

**Agerafenib**'s primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently constitutively activated in various cancers due to mutations like BRAF V600E.[1][2] By inhibiting BRAF, **Agerafenib** prevents the downstream phosphorylation of MEK and subsequently ERK, leading to a reduction in tumor cell proliferation.[1][2]









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